molecular formula C9H6Cl2O B6265615 1-(2,6-dichlorophenyl)prop-2-en-1-one CAS No. 1547150-34-4

1-(2,6-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6265615
CAS No.: 1547150-34-4
M. Wt: 201.05 g/mol
InChI Key: ZLAGQNCWTXVMPL-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)prop-2-en-1-one (CAS 1547150-34-4) is a synthetic enone derivative that serves as a key scaffold in medicinal chemistry and materials science research. This compound features an α,β-unsaturated carbonyl system, which acts as an electrophilic Michael acceptor, allowing it to interact with various biological targets. Researchers value this core structure for developing novel therapeutic agents and studying signal transduction pathways. In antibacterial research, this chemical scaffold has been utilized in the synthesis of indole-chalcone hybrids, which have demonstrated promising activity against multidrug-resistant (MDR) pathogens like Pseudomonas aeruginosa and Staphylococcus aureus . These derivatives exhibit a dual mechanism of action, causing extensive bacterial membrane disruption while also inhibiting DNA gyrase—a critical enzyme for bacterial replication . In inflammation research, 1,3-disubstituted prop-2-en-1-one analogues have shown significant potential in inhibiting human neutrophil-mediated inflammatory responses . Specific derivatives can suppress the production of superoxide anions and the release of elastase, key mediators in inflammatory diseases, without exhibiting cytotoxicity to human cells . The mechanism is associated with the attenuation of crucial signaling pathways, including MAPKs and Akt phosphorylation . Furthermore, dichloro-substituted chalcone isomers are of interest in materials science for their nonlinear optical (NLO) properties . The push-pull electron configuration in these molecules, characterized by a conjugated π-system, contributes to a small HOMO-LUMO energy gap, making them candidates for applications in optical signal processing and data storage . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1547150-34-4

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5H,1H2

InChI Key

ZLAGQNCWTXVMPL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=CC=C1Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via deprotonation of the ketone by a base (e.g., NaOH), forming an enolate ion that nucleophilically attacks the aldehyde. Subsequent dehydration yields the chalcone derivative. A typical procedure involves:

  • Dissolving 2,6-dichlorobenzaldehyde (1.7 g, 0.01 mol) and acetone (0.58 g, 0.01 mol) in ethanol (8 mL).

  • Adding aqueous NaOH (10%, 10 mL) dropwise under ice-cooling to control exothermicity.

  • Stirring for 5–24 hours until a yellow precipitate forms, followed by filtration and recrystallization from ethanol.

This method achieves yields of 70–85%, with purity confirmed via FTIR and NMR spectroscopy.

Optimization of Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (ice bath)Minimizes side reactions
Base Concentration10–15% NaOHBalances enolate formation and decomposition
SolventEthanolEnhances solubility of intermediates
Reaction Time12–18 hoursEnsures complete dehydration

Prolonged stirring beyond 24 hours risks oligomerization, reducing yield. Substituting ethanol with methanol marginally increases reaction rate but complicates purification due to higher polarity.

Solvent-Free and Green Chemistry Approaches

Recent trends emphasize eliminating solvents to reduce environmental impact. A solvent-free Claisen-Schmidt condensation under microwave irradiation achieves comparable efficiency to conventional methods.

Microwave-Assisted Synthesis

  • Procedure : Mixing equimolar 2,6-dichlorobenzaldehyde and acetone with 10% NaOH, irradiated at 300 W for 5–10 minutes.

  • Advantages :

    • 90–95% yield due to uniform heating.

    • Reaction time reduced from hours to minutes.

  • Limitations : Requires specialized equipment, limiting scalability.

Mechanochemical Synthesis

Grinding reactants with a catalytic amount of KOH in a ball mill for 30 minutes produces the target compound in 82% yield. This method eliminates solvent waste and reduces energy consumption but faces challenges in large-scale homogenization.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method employs chlorobenzene as a solvent and N-methylaniline as a catalyst.

Large-Batch Protocol

  • Chlorination :

    • Phenol (1 mol), chlorobenzene (2.4 mol), and N-methylaniline (0.003 mol) are heated to 70–100°C.

    • Chlorine gas is introduced at 5–30 L/h until 2,6-dichlorophenol content exceeds 95%.

  • Distillation :

    • Vacuum distillation (-0.1 MPa) isolates this compound with ≥99.3% purity.

Performance Metrics

MetricIndustrial ProcessLaboratory Process
Yield93–95%70–85%
Purity≥99.5%≥98%
Throughput2.5 tons/batch10–100 g/batch
Energy ConsumptionHighModerate

This method’s reliance on chlorobenzene raises environmental concerns, prompting research into biodegradable solvents.

Alternative Synthetic Routes

Friedel-Crafts Acylation

While traditionally unsuitable for electron-deficient aromatics like 2,6-dichlorobenzene, recent advances using Brønsted acid ionic liquids (BAILs) enable direct acylation:

  • Conditions : 2,6-Dichlorobenzene + acetyl chloride + [BMIM][HSO4] at 80°C for 6 hours.

  • Yield : 65–70%, lower than Claisen-Schmidt but useful for functionalized derivatives.

Oxidation of Propargyl Alcohols

Oxidizing 3-(2,6-dichlorophenyl)prop-2-yn-1-ol with pyridinium chlorochromate (PCC) yields the target ketone in 60% yield. This method avoids strong bases but suffers from stoichiometric oxidant waste.

Comparative Analysis of Methods

MethodYieldPurityScalabilityEnvironmental Impact
Claisen-Schmidt70–85%HighModerateModerate (solvent use)
Microwave-Assisted90–95%HighLowLow
Industrial93–95%Very HighHighHigh (chlorobenzene)
Friedel-Crafts65–70%ModerateLowModerate

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction:

  • Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride results in the formation of the corresponding alcohols.

Substitution:

  • The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Major Products:

Scientific Research Applications

1-(2,6-Dichlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry:

  • Used as a starting material for the synthesis of various heterocyclic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its antimicrobial properties against various pathogens.
  • Used in the development of bioactive molecules with potential therapeutic applications.

Medicine:

  • Explored for its potential anti-inflammatory and anticancer activities.
  • Studied for its role in inhibiting specific enzymes and pathways involved in disease progression.

Industry:

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the presence of chlorine atoms enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Chalcones

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
This compound R₁ = H; R₂ = 2,6-Cl₂ C₉H₈Cl₂O 203.07 Parent compound
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one R₁ = 4-OCH₃; R₂ = 2,6-Cl₂ C₁₆H₁₂Cl₂O₂ 307.17 Enhanced nonlinear optical (β) value
(2E)-1-(5-Chlorothiophen-2-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one R₁ = 5-Cl-thiophene; R₂ = 2,6-Cl₂ C₁₃H₇Cl₃OS 317.62 Thiophene moiety; antibacterial
(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R₁ = 2-OH; R₂ = 2,6-Cl₂ C₁₅H₁₀Cl₂O₂ 293.15 Hydroxyl group; antioxidant potential
(2E)-1-ferrocenyl-3-(2,6-dichlorophenyl)prop-2-en-1-one R₁ = ferrocenyl; R₂ = 2,6-Cl₂ C₂₀H₁₆Cl₂FeO 403.06 Ferrocene moiety; antifungal

Antimicrobial Activity

  • 4-Methoxy derivative : Exhibits broad-spectrum antimicrobial activity against E. coli and S. aureus .
  • Chlorothiophene derivative : Superior antibacterial activity due to the sulfur heterocycle enhancing membrane permeability .
  • Ferrocene derivative : Most potent antifungal agent (ED50 = 23.24 mg/L against S. rolfsii) .

Nonlinear Optical (NLO) Properties

  • 4-Methoxy derivative: Highest hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) due to unidirectional donor (OCH₃)-acceptor (C=O) interactions .
  • Anthracenyl derivative : Enhanced NLO response from extended π-conjugation in the anthracene moiety .

Stability and Computational Insights

Density functional theory (DFT) studies reveal:

  • 4-Methoxy derivative : Strong intramolecular charge transfer (ICT) stabilizes the E-configuration .
  • Hydroxyl derivative : Hydrogen bonding with the carbonyl group increases crystalline stability .

Q & A

Q. What are the standard synthetic routes for 1-(2,6-dichlorophenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2,6-dichloroacetophenone and an aldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include temperature control (60–80°C), solvent selection (ethanol or methanol for solubility), and catalyst choice. Purification often involves recrystallization or column chromatography to isolate the α,β-unsaturated ketone . Yield optimization may require iterative adjustments of molar ratios (e.g., 1:1.2 ketone:aldehyde) and reaction time (6–12 hours).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the enone structure (e.g., δ ~6.5–7.8 ppm for α,β-unsaturated protons).
  • XRD : Single-crystal X-ray diffraction determines bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles (e.g., 2,6-dichlorophenyl vs. enone plane: ~10–15°) .
  • FT-IR : Strong absorption at ~1660–1680 cm⁻¹ for the conjugated ketone .

Q. What structural features influence the compound’s reactivity and stability?

The electron-withdrawing 2,6-dichlorophenyl group stabilizes the enone system via conjugation, reducing electrophilicity at the carbonyl. Steric hindrance from chlorine substituents affects regioselectivity in subsequent reactions (e.g., Michael additions) . Crystal packing analysis (e.g., monoclinic P21/c space group) reveals intermolecular halogen interactions (Cl···Cl: ~3.4 Å) that enhance thermal stability .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Standard protocols include broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli). Test concentrations range from 1–256 µg/mL, with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Activity correlates with substituent electronegativity and planarity of the enone system .

Advanced Research Questions

Q. How do DFT calculations elucidate electronic properties and reaction mechanisms?

Density Functional Theory (B3LYP/6-311G**) models HOMO-LUMO gaps (~4.5 eV) and charge distribution, explaining nucleophilic attack sites on the enone. Simulations of transition states (e.g., Claisen-Schmidt condensation) reveal energy barriers (~25–30 kcal/mol) and solvent effects on activation energy .

Q. What strategies resolve contradictions between computational predictions and experimental data?

Discrepancies in bond lengths (e.g., C=O theoretical vs. XRD: ±0.03 Å) may arise from basis set limitations or crystal packing forces. Hybrid methods (e.g., QM/MM) or periodic boundary condition DFT improve accuracy . For biological activity, discrepancies between in silico docking and MIC results require validation via isothermal titration calorimetry (ITC) .

Q. How can reaction conditions be optimized for enantioselective synthesis?

Chiral catalysts (e.g., L-proline derivatives) in asymmetric aldol reactions achieve enantiomeric excess (ee >80%). Solvent polarity (e.g., THF vs. DMF) and temperature gradients (0–25°C) are critical for stereocontrol. Monitoring via chiral HPLC ensures purity .

Q. What role does crystal engineering play in enhancing material properties?

Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) modifies packing motifs, improving solubility. Halogen bonding (Cl···O/N) in the lattice enhances mechanical stability, relevant for pharmaceutical co-crystals .

Q. How are structure-activity relationships (SARs) explored for derivatives?

Systematic substitution at the phenyl ring (e.g., -OCH₃, -F) and enone modification (e.g., α-methylation) are tested. SAR studies use multivariate regression to correlate logP, polar surface area, and MIC values. For example, 4-methoxy derivatives show enhanced antimicrobial activity due to increased lipophilicity .

Methodological Tables

Table 1: Key XRD Parameters for this compound Derivatives

ParameterValueSource
Space groupMonoclinic (P21/c)
Unit cell (Å)a=11.90, b=10.45, c=23.74
Bond length (C=O)1.221 Å
Dihedral angle12.3° (phenyl/enone)

Table 2: Antimicrobial Activity of Derivatives (MIC in µg/mL)

DerivativeS. aureusE. coliReference
Parent compound64128
4-Methoxy analog1632
3-Fluoro analog3264

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